3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
Compounds with the structure of bis(4-methoxyphenyl)-1,3-propanedione are known as diketones . They are often used as intermediates in the synthesis of bisphenols .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, diketones can undergo a variety of reactions, including condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point of a similar compound, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, is 108-115 °C .Scientific Research Applications
Synthesis of Heterocycles
- Application in Synthesis of Five and Six-Membered Heterocycles : The compound has utility in the synthesis of a variety of five and six-membered heterocycles, demonstrating its versatility in organic synthesis (Mahata et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition Properties : A study indicated its effective use as a corrosion inhibitor, particularly for aluminum alloy composites in acidic media. It showed high inhibition efficiencies and chemisorption behavior (Shetty & Shetty, 2017).
Ligand Synthesis and Structure
- Synthesis of Heterocyclic Ligands : The compound contributes to the formation of new heterocyclic ligands, valuable in coordination chemistry and materials science (Silva et al., 1997).
Antiprotozoal Activity
- Antiprotozoal Activity : Another significant application is in the synthesis of compounds with antiprotozoal properties, which is crucial in the development of new treatments for protozoal infections (Ismail et al., 2008).
N-Heterocyclic Carbene Derivatives
- Formation of N-Heterocyclic Carbene Derivatives : It plays a role in the creation of N-heterocyclic carbene derivatives, important in catalysis and organometallic chemistry (Laus et al., 2010).
Metal Complex Formation
- Formation of Dinuclear Copper and Gold Complexes : The compound is instrumental in the formation of dinuclear copper and gold complexes, which have implications in materials science and catalysis (Cox et al., 2000), (Dominique et al., 2009).
Catalytic Applications
- Catalytic Applications in CC Bond Formation : The compound's derivatives have been used in catalytic applications for carbon-carbon bond formation in aqueous solutions, emphasizing its role in green chemistry (Türkmen et al., 2009).
Potential Biological Activities
- Research in Potential Biological Activities : It is also a precursor for compounds investigated for their antibacterial and antifungal activities, contributing to the field of medicinal chemistry (Salman, 1999).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O3.BrH/c1-25-18-10-6-16(7-11-18)21(24)15-22(20-5-3-4-14-23(20)21)17-8-12-19(26-2)13-9-17;/h6-13,24H,3-5,14-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPTFDVKRUKGH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OC)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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